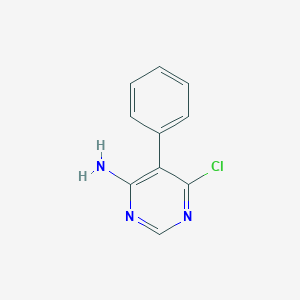

6-Chloro-5-phenylpyrimidin-4-amine

描述

6-Chloro-5-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 6, a phenyl group at position 5, and an amine group at position 2. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions. This compound’s structure allows for modifications at the 2-, 4-, 5-, and 6-positions, enabling tailored physicochemical and biological properties .

属性

CAS 编号 |

3974-20-7 |

|---|---|

分子式 |

C10H8ClN3 |

分子量 |

205.64 g/mol |

IUPAC 名称 |

6-chloro-5-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |

InChI 键 |

SLTKLMFYACILQM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N |

产品来源 |

United States |

准备方法

合成路线和反应条件

6-氯-5-苯基嘧啶-4-胺的合成通常涉及 5-苯基嘧啶-4-胺的氯化。 一种常用的方法包括使用维尔斯迈尔-哈克-阿诺德试剂,然后立即脱去 (二甲基氨基)亚甲基保护基 。 另一种方法涉及 6-甲基嘧啶-2,4(1H,3H)-二酮的氧化,然后在 5 位进行氢氯化 .

工业生产方法

对于工业生产,以 6-甲基嘧啶-2,4(1H,3H)-二酮为初始原料的方法由于其简单性、稳定性和高收率而受到青睐。 该方法适用于大规模生产,涉及氧化、氯化和缩合步骤 .

化学反应分析

反应类型

6-氯-5-苯基嘧啶-4-胺会发生各种化学反应,包括:

取代反应: 6 位的氯原子可以被不同的亲核试剂取代。

氧化和还原反应: 该化合物可以在特定条件下发生氧化和还原反应。

常用试剂和条件

取代: 例如叔丁基 N-(3-氨基苯基)氨基甲酸酯等试剂可用于取代反应.

氧化和还原: 常见的氧化剂包括高锰酸钾和过氧化氢,而还原剂包括硼氢化钠。

主要生成物

这些反应产生的主要产物取决于所用试剂和条件。例如,取代反应可以产生各种取代嘧啶衍生物,而氧化和还原可以改变嘧啶环上的官能团。

科学研究应用

6-氯-5-苯基嘧啶-4-胺在科学研究中有着广泛的应用:

化学: 用作合成更复杂嘧啶衍生物的构建块.

生物学: 研究其对细胞周期蛋白依赖性激酶 (CDK) 等酶的潜在抑制作用.

医药: 研究其抗炎、抗病毒和抗癌特性.

工业: 用于开发药物和农用化学品.

作用机制

6-氯-5-苯基嘧啶-4-胺的作用机制涉及它与特定分子靶标的相互作用。 例如,它可以抑制细胞周期蛋白依赖性激酶 (CDK) 的活性,CDK 在细胞周期调控中起着至关重要的作用 。 此外,它可能通过抑制 COX-1 和 COX-2 等酶的活性来发挥抗炎作用,从而减少前列腺素 E2 的产生 .

相似化合物的比较

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the pyrimidine ring significantly influences molecular properties. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Comparison and Key Properties

Key Observations:

- Electron-Withdrawing Groups (e.g., NO₂, Cl): The nitro group in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine increases electrophilicity at the 5-position, making it a precursor for diamine synthesis .

- Methoxy vs. Chlorine : The methoxy group in 4-chloro-6-methoxy-2-methylpyrimidin-5-amine improves water solubility compared to chloro-substituted analogues, which are typically more lipophilic .

Structural and Crystallographic Differences

Crystal structures of pyrimidine derivatives reveal how substituents influence intermolecular interactions:

Table 2: Hydrogen Bonding and Crystal Packing

Key Observations:

- Fluorine Substituents : Fluorophenyl groups (e.g., in ) participate in C–H···F interactions, stabilizing crystal lattices.

- Ethoxy Groups : Ethoxy substituents facilitate C–H···O hydrogen bonds, contributing to dimer formation .

- Chlorine vs. Methyl : Chlorine’s electronegativity promotes stronger N–H···N bonds compared to methyl groups, affecting solubility and melting points .

Key Observations:

生物活性

6-Chloro-5-phenylpyrimidin-4-amine (C10H8ClN3) is a pyrimidine derivative that has garnered attention for its potential biological activities, including anticancer and anti-inflammatory properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H8ClN3

- SMILES : C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N

- InChI : InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

- Anticancer Activity :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Efficacy

A recent investigation into the cytotoxicity of 6-Chloro derivatives revealed that modifications in the pyrimidine structure significantly enhanced their anticancer properties. For instance, a derivative demonstrated an IC50 value of 53.02 µM against AGS cells, indicating promising potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory capabilities of pyrimidine derivatives similar to this compound. The findings suggested that these compounds could effectively suppress COX-2 activity with IC50 values around 0.04 μmol, suggesting their potential as therapeutic agents in managing inflammation .

Data Tables

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | AGS | 53.02 | |

| Anti-inflammatory | COX-2 | 0.04 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of electron-withdrawing groups like chlorine at specific positions on the pyrimidine ring enhances biological activity. The modification of substituents can lead to improved potency against cancer cells and inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。